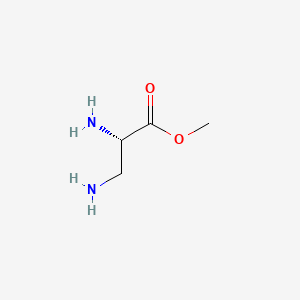
methyl (2S)-2,3-diaminopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl (2S)-2,3-diaminopropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of two amino groups attached to a propionic acid backbone, with a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2,3-diaminopropanoate can be achieved through several methods. One common approach involves the esterification of 2,3-diaminopropionic acid with methanol in the presence of an acid catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
In industrial settings, the production of amino acid methyl esters, including this compound, often involves the use of protic acids like hydrochloric acid or sulfuric acid. These acids facilitate the esterification process, converting amino acids into their corresponding methyl esters .
化学反应分析
Types of Reactions
methyl (2S)-2,3-diaminopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The amino groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used to reduce the ester group.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
methyl (2S)-2,3-diaminopropanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies related to amino acid metabolism and enzyme interactions.
Industry: It is utilized in the production of polymers and other industrial materials
作用机制
The mechanism of action of methyl (2S)-2,3-diaminopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. This interaction can lead to various biochemical effects, depending on the specific pathway involved .
相似化合物的比较
Similar Compounds
(2S)-2,3-Diamino-propionic acid: The parent compound without the methyl ester group.
(2S)-2,3-Diamino-butyric acid: A similar compound with an additional carbon in the backbone.
(2S)-2,3-Diamino-propionic acid ethyl ester: An ester derivative with an ethyl group instead of a methyl group.
Uniqueness
methyl (2S)-2,3-diaminopropanoate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. The presence of the methyl ester group, in particular, influences its solubility and reactivity in various chemical and biological contexts .
属性
分子式 |
C4H10N2O2 |
|---|---|
分子量 |
118.13 g/mol |
IUPAC 名称 |
methyl (2S)-2,3-diaminopropanoate |
InChI |
InChI=1S/C4H10N2O2/c1-8-4(7)3(6)2-5/h3H,2,5-6H2,1H3/t3-/m0/s1 |
InChI 键 |
WLXXVJOVQCQAMX-VKHMYHEASA-N |
手性 SMILES |
COC(=O)[C@H](CN)N |
规范 SMILES |
COC(=O)C(CN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


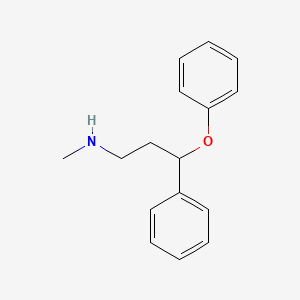
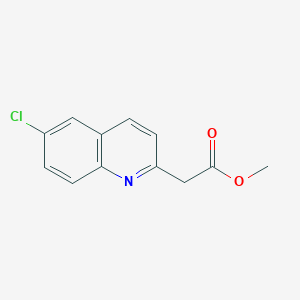
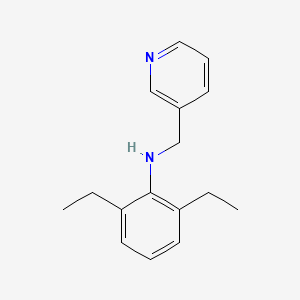
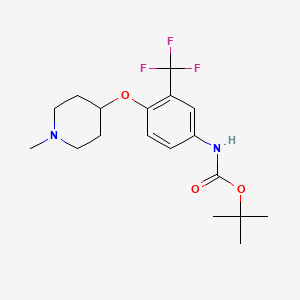
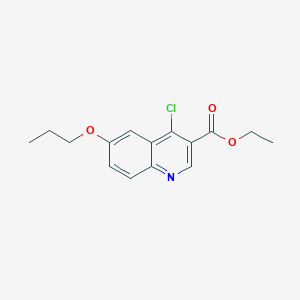
![N-(6-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B8467765.png)
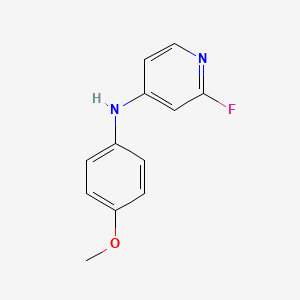

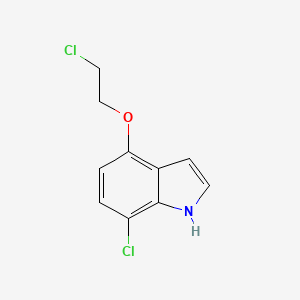
![(3R,4S,5S,6R)-2-(4-bromo-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)meth yl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B8467801.png)
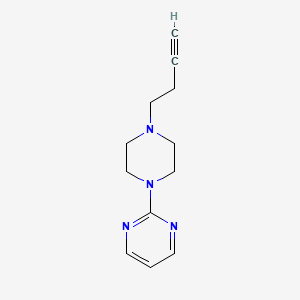
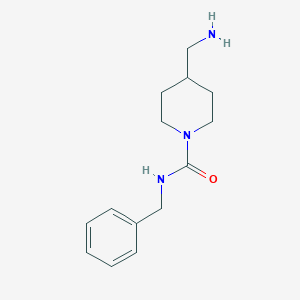

![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B8467843.png)
